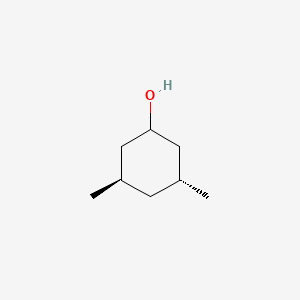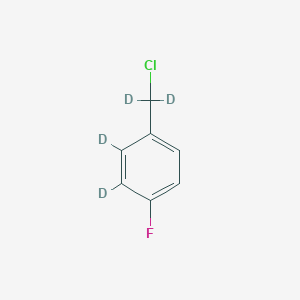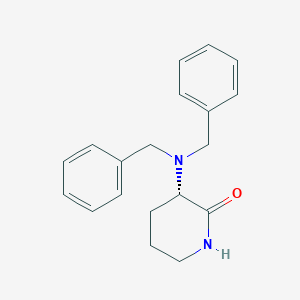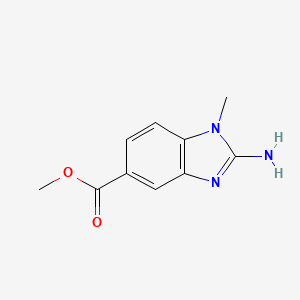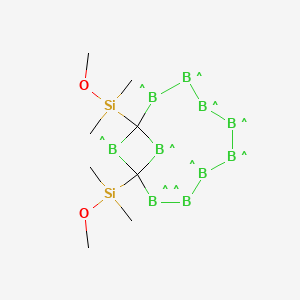
Bis(methoxydimethylylsilyl)M-carborane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of bis(methoxydimethylsilyl)M-carborane and related derivatives involves multiple steps, including the reaction of bis(hydroxydimethylsilyl)-m-carborane with disilazanes, and reactions involving bis(bromomagnesiummethyl)carboranes with dimethyldimethoxysilane. These methods highlight the versatility in synthesizing disiloxanyl-carboranes with various functional groups (Zhang et al., 2012); (Izmaylov et al., 2017).
Molecular Structure Analysis
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy have been pivotal in elucidating the molecular structure of bis(methoxydimethylsilyl)M-carborane derivatives. These studies have provided detailed insights into the chemical shifts, confirming signal assignments and quantifying the methoxy end group for molecular weight calculations (Kählig & Mayer-Helm, 2006).
Chemical Reactions and Properties
The polymerization and crosslinking mechanisms of poly-m-carboranylenesiloxanes, derived from bis(methoxydimethylsilyl)M-carborane, have been studied, highlighting the three-stage process involving low temperature polymerization, high temperature polymerization, and foaming stages. This provides insights into the chemical reactions and the stability of the resultant polymers (Dietrich et al., 1974).
Physical Properties Analysis
The physical properties of bis(methoxydimethylsilyl)M-carborane derivatives have been extensively studied, particularly their thermal and oxidative behaviors. X-ray diffraction and differential calorimetry have been used to study the compounds' thermal properties, revealing their stability under various conditions (Papetti et al., 1966).
Chemical Properties Analysis
Investigations into the thermal degradation mechanisms of polyorganocarboranesiloxanes containing m-carboranylmethyl units have shown that these elastomers exhibit superior thermal stability and oxidative stability. This research underscores the significant chemical resilience of bis(methoxydimethylsilyl)M-carborane-based polymers, which degrade in a controlled manner when exposed to extreme temperatures (Lou et al., 2017).
科学研究应用
Preparation of Poly-m-carboranylenesiloxanes
A study by Papetti et al. (1966) outlines the synthesis of poly-m-carboranylenesiloxanes using bis(methoxydimethylsilyl)m-carborane through ferric chloride catalyzed polymerizations. These polymers were then subjected to X-ray diffraction analysis to examine their structure, alongside studying their thermal and oxidative behaviors through differential calorimetry. This research highlights the compound's role in creating novel polysiloxanes with potential applications in high-temperature environments due to their enhanced stability (Papetti, Schaeffer, Gray, & Heying, 1966).
Synthesis of Bis(disiloxanyl)-m-carboranes
Another application was presented by Zhang et al. (2012), who synthesized bis(disiloxanyl)-m-carboranes from bis(hydroxydimethylsilyl)-m-carborane and disilazanes. Characterization was conducted using infrared spectra (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), demonstrating the compound's versatility in synthesizing organoboranes with varied functional groups for potential use in materials science and catalysis (Zhang, Kong, Sun, Tan, Dai, Zhang, Zhang, & Xie, 2012).
Carborane-Siloxane Elastomers
Mayes (1966) developed carborane-siloxane elastomers by synthesizing derivatives like 1,5-bis(1-methoxydimethylsilyl-o-carboran-2-yl)pentane, aiming to study their thermal and physical properties. This research signifies the compound's utility in producing materials with specific desired properties, such as improved thermal stability and resistance to harsh conditions (Mayes, 1966).
Novel Preparation Methods
Izmaylov et al. (2017) explored the reactions of bis(bromomagnesiummethyl)carboranes with dimethyldimethoxysilane, leading to the formation of bis(methoxydimethylsilylmethyl)-m-carborane among other products. This study opens avenues for novel preparation methods of carborane derivatives with potential applications in organic synthesis and materials chemistry (Izmaylov, Bai, Vasnev, & Markova, 2017).
Polymerization and Crosslinking Mechanism
Dietrich et al. (1974) investigated the polymerization and crosslinking mechanisms of poly-m-carboranylenesiloxanes derived from bis(methoxysilyl)-m-carborane. Their findings provide insights into the polymer's formation stages, showcasing the compound's role in creating materials with specific structural and physical properties (Dietrich, Alexander, Heying, Kwasnik, & Obenland, 1974).
未来方向
Carboranes are crucial components in species with a wide range of potential and real applications . For example, bis(carboranes) are used as boron-rich delivery agents for Boron Neutron Capture Therapy (BNCT) and in heterometalated species where the catalytic ability of an active metal fragment can be tuned . This suggests that “Bis(methoxydimethylylsilyl)M-carborane” and similar compounds may have significant potential for future research and applications.
属性
InChI |
InChI=1S/C8H18B10O2Si2/c1-19-21(3,4)7-9-8(10-7,22(5,6)20-2)12-14-16-18-17-15-13-11-7/h1-6H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEDUOUWVSTNLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B][B]C2([B]C([B]2)([B][B][B]1)[Si](C)(C)OC)[Si](C)(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18B10O2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dicarbadodecaborane(12), 1,7-bis(methoxydimethylsilyl)- | |
CAS RN |
17631-41-3 |
Source


|
| Record name | 1,7-Dicarbadodecaborane(12), 1,7-bis(methoxydimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,7-bis(methoxydimethylsilyl)-1,7-dicarbadodecaborane(12) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


